molecular formula C15H14N2O5S B3127633 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime CAS No. 338420-84-1

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime

Cat. No.: B3127633
CAS No.: 338420-84-1
M. Wt: 334.3 g/mol
InChI Key: HOFTUJQQLFXKHG-WJDWOHSUSA-N
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Description

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime is a chemical compound with the molecular formula C15H14N2O5S. It is known for its versatility in scientific research, particularly in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime typically involves the reaction of 2-nitro-2-(phenylsulfonyl)acetaldehyde with O-benzyloxime under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at a temperature of around 60-70°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

Scientific Research Applications

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved often include redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable oxime derivatives makes it particularly valuable in organic synthesis and drug development.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-2-nitro-N-phenylmethoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-17(19)15(23(20,21)14-9-5-2-6-10-14)11-16-22-12-13-7-3-1-4-8-13/h1-11,15H,12H2/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFTUJQQLFXKHG-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C\C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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